Cas no 72559-06-9 (Rifabutin)

Rifabutin structure
Nom du produit:Rifabutin
Numéro CAS:72559-06-9
Le MF:C46H62N4O11
Mégawatts:847.004693508148
MDL:MFCD00866816
CID:59358
Rifabutin Propriétés chimiques et physiques
Nom et identifiant
-
- Rifabutin
- 4-N-ISOBUTYLSPIROPIPERIDYLRIFAMYCIN S
- RIFABUTINE
- 1,4-dihydro-1-deoxy-1’,4-didehydro-5’-(2-methylpropyl)-1-oxo-rifamycinxi
- 1,4-dihydro-1-deoxy-1’,4-didehydro-5’-(2-methylpropyl)-1-oxorifamycinxiv
- 1’,4-Didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxo-
- 4-deoxo-3,4-(2-spiro(n-isobutyl-4-piperidyl)-2,5-dihydro-1h-imidazo)-rifamyc
- Ansamycin
- 1',4-didehydro-1-desoxi-1,4-di-hydro-5'-(2-methyl-propyl)-1-oxo-rifamycin
- 4-deoxo-3,4-[2-spiro(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo]-rifamicin S
- 6,9-dihydro-5,17,19,21-tetrahydroxy-8,9-[2-spiro-(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-6-oxo-2,7-epoxypentadeca-[1,11,13]-trienimine-2H-furo[2',3',7
- Ansatipine
- antibioticlm427
- lm427
- Mycobutin
- Rifabatin
- LM-427
- (9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-6,16,18,20-Tetrahydroxy-1'-isobutyl-14-methoxy-7,9,15,17,19,21,25-hepta-methyl-spiro[9,4-(epoxypentadeca[1,11,13]trienimino)-2H-furo-[2',3':7,8]-naphth
- Ansatipin
- Rifabutinum [Latin]
- Rifabutine [French]
- Rifabutina [Spanish]
- Rifabutinum
- Rifabutina
- Mycobutin (TN)
- LM 427
- Antibiotic LM 427
- ATEBXHFBFRCZMA-VXTBVIBXSA-N
- RBT
- 1,4-Dihydro-1-deoxy-1',4-didehydro-5'-(2-methylpropyl)-1-oxorifamycin XIV
- 4-Deoxo-3,4-(2-spiro(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo)-rifamycin S
- DSSTox_RID_79103
- 4-Deoxw3,4-[2-spiro(N-isobutyl-4-pipendyl)]-(1H)-imidazo-(2,5-dihydro)rifamycin S
- (9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-6,16,18,20-Tetrahydroxy-1'-isobutyl-14-methoxy-7,9,15,17,19,21,25-hepta-methyl-spiro[9,4-(epoxypentadeca[1,11,13]trienimino)-2H-furo-[2',3':7,8]-naphth[1,2-d]imidazol-2,4'-piperidin]-5,10,26-(3H,9H)-trione
-
- MDL: MFCD00866816
- Piscine à noyau: 1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,49,52-54H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
- La clé Inchi: ATEBXHFBFRCZMA-VXTBVIBXSA-N
- Sourire: C12=C3C(=C(C)C4O[C@](C)(OC=C[C@H](OC)[C@@H](C)[C@@H](OC(=O)C)[C@H](C)[C@@H]([C@H](C)[C@@H](O)[C@@H](C)C=CC=C(C)C(=O)NC(C3=O)=C3NC5(CCN(CC(C)C)CC5)N=C13)O)C(=O)C2=4)O |t:10,31,33,&1:7,12,15,17,22,24,25,27,29|
- BRN: 3584778
Propriétés calculées
- Qualité précise: 846.44200
- Masse isotopique unique: 846.442
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 61
- Nombre de liaisons rotatives: 5
- Complexité: 2110
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 3
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.904
- Surface topologique des pôles: 209
Propriétés expérimentales
- Couleur / forme: 红色-紫罗兰色 结晶粉末
- Dense: 1.3±0.1 g/cm3
- Point de fusion: 154.0 to 158.0 deg-C
- Point d'ébullition: 969.6±65.0 °C at 760 mmHg
- Point d'éclair: 540.2±34.3 °C
- Indice de réfraction: 1.623
- Solubilité: DMSO: >5mg/mL
- Le PSA: 205.55000
- Le LogP: 4.64680
- λ max: 493(MeOH)(lit.)
- Le PKA: 3.31±0.70(Predicted)
- Pression de vapeur: 0.0±0.3 mmHg at 25°C
- Merck: 8213
- Solubilité: 0.19g/L(temperature not stated)
Rifabutin Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Wgk Allemagne:3
- Instructions de sécurité: H303+H313+H333
- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
- RTECS:VJ6700000
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rifabutin Données douanières
- Code HS:2941903000
- Données douanières:
Code douanier chinois:
2941903000
Rifabutin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0635-50mg |
Rifabutin |
72559-06-9 | 99.89% | 50mg |
$84.0 | 2022-04-26 | |
eNovation Chemicals LLC | D480323-100mg |
Rifabutin |
72559-06-9 | 98% | 100mg |
$150 | 2024-05-24 | |
Biosynth | AR27727-0.05 g |
Rifabutin |
72559-06-9 | 0.05 g |
$69.88 | 2023-01-05 | ||
Enamine | EN300-260899-2.5g |
(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate |
72559-06-9 | 2.5g |
$1509.0 | 2023-07-10 | ||
Enamine | EN300-52509-0.05g |
(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate |
72559-06-9 | 95% | 0.05g |
$248.0 | 2023-06-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1501-200mg |
Rifabutin |
72559-06-9 | 99.8% | 200mg |
¥ 1210 | 2023-09-07 | |
Enamine | EN300-260899-10.0g |
(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate |
72559-06-9 | 10.0g |
$3315.0 | 2023-07-10 | ||
TRC | R505000-1g |
Rifabutin |
72559-06-9 | 1g |
$695.00 | 2023-05-17 | ||
abcr | AB479556-100 mg |
Rifabutin, 95%; . |
72559-06-9 | 95% | 100MG |
€238.40 | 2023-07-10 | |
Enamine | EN300-52509-0.1g |
(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate |
72559-06-9 | 95% | 0.1g |
$369.0 | 2023-06-08 |
Rifabutin Littérature connexe
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
72559-06-9 (Rifabutin) Produits connexes
- 100324-63-8(25-O-Deacetyl Rifabutin)
- 2137991-79-6(5-Amino-3-(difluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one)
- 1368893-37-1(7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1h-indole)
- 1314931-57-1(6-methyl-3-methylsulfanyl-1,2,4-triazine)
- 2680684-27-7(benzyl N-(4-chloro-6-cyclopentyl-1,3,5-triazin-2-yl)carbamate)
- 588696-82-6(7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid)
- 690647-29-1(N-[2-(azepan-1-yl)-2-oxoethyl]-2,6-dichlorobenzene-1-sulfonamide)
- 1823058-98-5(ethyl 3-hydroxy-1-methyl-cyclobutanecarboxylate)
- 132154-15-5((1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine)
- 2624125-82-0(2,5-Dimethyl-1-nitrosopiperidine-4-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:72559-06-9)Rifabutin

Pureté:99%
Quantité:1g
Prix ($):150.0